Boc-Ser-OH

Catalog No.
S665514
CAS No.
3262-72-4
M.F
C8H15NO5
M. Wt
205.21g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Ser-OH

CAS Number

3262-72-4

Product Name

Boc-Ser-OH

IUPAC Name

(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Molecular Formula

C8H15NO5

Molecular Weight

205.21g/mol

InChI

InChI=1S/C8H15NO5/c1-8(2,3)14-7(13)9-5(4-10)6(11)12/h5,10H,4H2,1-3H3,(H,9,13)(H,11,12)/t5-/m0/s1

InChI Key

FHOAKXBXYSJBGX-YFKPBYRVSA-N

SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CO)C(=O)O

Peptide synthesis

  • Protecting Group: The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino group of L-serine. This allows for selective modification of other functional groups within the molecule while keeping the amino group unreactive.
  • Chain Elongation: Boc-L-serine is incorporated into peptide chains using various coupling reactions, allowing researchers to build complex peptide sequences.

Chemical modification of biomolecules

  • Derivatization of Serine: Boc-L-serine serves as a starting material for further chemical modifications of the serine side chain. This enables the introduction of various functional groups for specific research purposes, such as studying protein-protein interactions or creating bioconjugates.

Medicinal chemistry

  • Peptide-based drugs: Boc-L-serine finds application in the development of peptide-based drugs, where specific peptide sequences are used as therapeutic agents.

Boc-Ser-OH, also known as N-tert-butoxycarbonyl-L-serine, is a derivative of the amino acid serine. It features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect the amino group of serine. The molecular formula of Boc-Ser-OH is C₈H₁₅N₁O₅, and it has a molecular weight of 205.21 g/mol . This compound is crucial in the field of organic chemistry and biochemistry, particularly in synthesizing peptides and proteins.

  • Skin and Eye Irritation: May cause mild skin or eye irritation upon contact. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat [].
  • Dust Inhalation: Avoid inhalation of dust particles.
  • Flammability: Not flammable but may decompose upon heating, releasing harmful fumes [].
Typical for amino acids and their derivatives. Key reactions include:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, regenerating the free amino group of serine. This step is essential for further reactions or incorporation into peptides.
  • Peptide Bond Formation: Boc-Ser-OH can react with carboxylic acids or other amino acids to form peptide bonds, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) or N-hydroxy succinimide (NHS) .
  • Hydrogenation: In specific contexts, Boc-Ser-OH can undergo hydrogenation reactions when modified with certain moieties, leading to variations in its structure and functionality .

Several methods exist for synthesizing Boc-Ser-OH:

  • Direct Protection of Serine: L-serine can be reacted with tert-butoxycarbonyl anhydride to introduce the Boc group directly.
  • Coupling Reactions: Boc-Ser-OH can be synthesized from other serine derivatives through coupling reactions involving protected amino acids and appropriate coupling agents .
  • Multi-step Synthesis: Advanced synthetic routes may involve multiple steps including protection-deprotection cycles and functional group modifications to achieve desired derivatives .

Boc-Ser-OH is primarily used in:

  • Peptide Synthesis: As a building block for synthesizing peptides through solid-phase peptide synthesis (SPPS) and liquid-phase methods.
  • Drug Development: In the design of peptide-based drugs that target specific biological pathways.
  • Bioconjugation: As a component in creating bioconjugates for drug delivery systems or diagnostic tools.

Interaction studies involving Boc-Ser-OH often focus on its role as a building block in peptides that interact with biological targets. These studies help elucidate how modifications at the serine residue influence peptide stability, binding affinity, and biological activity. Understanding these interactions is crucial for optimizing peptide-based therapeutics.

Boc-Ser-OH shares structural similarities with several other amino acid derivatives. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Features
Boc-Thr-OHSimilar backboneContains threonine instead of serine
Boc-Tyr-OHSimilar backboneContains tyrosine; important for aromatic properties
Fmoc-Ser-OHSimilar backboneUses fluorenylmethyloxycarbonyl protecting group
Ac-Ser-OHSimilar backboneAcetylated form; different protective strategy

Boc-Ser-OH is unique due to its specific protective group (Boc), which provides stability during peptide synthesis while allowing for selective deprotection when needed . This property makes it particularly valuable in synthetic organic chemistry compared to other derivatives that may utilize different protective groups or have varying reactivity profiles.

Traditional synthetic approaches for tert-butoxycarbonyl-L-serine production rely fundamentally on the reaction between L-serine and di-tert-butyl dicarbonate under controlled conditions [1] [4]. The mechanism involves nucleophilic attack by the amino group of serine on the carbonyl carbon of the dicarbonate reagent, resulting in formation of the tert-butoxycarbonyl protecting group while releasing tert-butyl carbonate as a leaving group [22] [25]. This carbonate intermediate subsequently decomposes to carbon dioxide and tert-butanol, driving the reaction forward [22] [29].

The most widely employed methodology utilizes aqueous alkaline conditions with sodium carbonate or sodium bicarbonate as the base [4]. Under these conditions, L-serine is dissolved in water with the addition of 0.005-0.010 molar per liter of base, maintaining a reaction pH between 10 and 12 [4]. The di-tert-butyl dicarbonate is then added in batches to control the reaction rate and minimize side reactions [4]. Temperature control remains critical, with optimal conditions ranging from 10 to 25 degrees Celsius depending on the specific base employed [4].

Alternative solvent systems have demonstrated effectiveness in traditional protection strategies. The combination of acetone and water as co-solvents, with triethylamine as the base, provides excellent results for tert-butoxycarbonyl amino acid synthesis [31]. This system allows for high yields while maintaining short reaction times of 0.5 to 4 hours at temperatures between 0 and 40 degrees Celsius [31]. The use of low boiling point organic solvents like acetone facilitates subsequent workup procedures and reduces environmental impact [31].

Table 1: Traditional Boc Protection Methods for Serine

SubstrateBaseSolvent SystemTemperature (°C)Reaction Time (h)Yield (%)Reference
L-SerineSodium carbonateAqueous (pH 10-12)251590.15CN104326943A
L-SerineSodium bicarbonateAqueous (pH 10-12)102195.79CN104326943A
L-SerineTriethylamineDMF/DCM251285-90Literature
L-SerineCesium carbonateDMF2512100ChemicalBook

The reaction kinetics of tert-butoxycarbonyl protection exhibit strong dependence on base concentration and reaction temperature [8] [31]. Higher base concentrations accelerate the initial deprotonation step, while elevated temperatures increase the rate of dicarbonate electrophilic attack [31]. However, excessive temperatures may lead to side reactions including diketopiperazine formation and epimerization of the amino acid [17] [33].

Purification of the crude tert-butoxycarbonyl-L-serine typically involves multiple extraction steps [4]. Initial extraction with petroleum ether removes unreacted di-tert-butyl dicarbonate and other lipophilic impurities [4]. Subsequent acidification to pH 1-3 with hydrochloric acid, followed by extraction with tetrahydrofuran, isolates the product [4]. The organic layers are combined, washed to neutrality with brine, and dried over anhydrous sodium sulfate for 8 to 12 hours [4].

Novel Catalytic Approaches in Boc Group Introduction

Contemporary research has focused on developing catalytic methodologies that enhance selectivity, reduce environmental impact, and improve overall efficiency of tert-butoxycarbonyl protection reactions [30] [11]. These approaches address limitations of traditional methods including the requirement for stoichiometric bases, extended reaction times, and generation of significant waste streams [30].

Sulfonated reduced graphene oxide has emerged as a highly effective heterogeneous catalyst for chemoselective tert-butoxycarbonyl protection under solvent-free conditions [30]. This graphene-based catalyst operates at room temperature and demonstrates exceptional recyclability, maintaining catalytic activity for up to seven reaction cycles [30]. The sulfonated surface provides acidic sites that activate the di-tert-butyl dicarbonate while the graphene framework ensures stability under reaction conditions [30]. The methodology eliminates the need for organic solvents and bases, representing a significant advancement in green chemistry applications [30].

Organocatalytic approaches utilizing 4-dimethylaminopyridine have shown promise for sterically hindered amino acid substrates [5] [27]. The catalyst enhances the nucleophilicity of the amino group through formation of an intermediate complex, facilitating attack on the dicarbonate electrophile [27]. This approach proves particularly valuable for secondary amines and aromatic amino acids where traditional methods show reduced efficiency [27] [29].

Table 2: Novel Catalytic Approaches for Boc Group Introduction

Catalyst TypeReaction ConditionsSelectivityRecyclability (cycles)AdvantagesLimitations
Sulfonated Reduced Graphene OxideSolvent-free, RTChemoselective7Green, metal-freeLimited scope
DMAP40°C, THFNon-selectiveN/AHigh efficiencyRequires base
Montmorillonite K10 Clay80°C, ClCH2CH2ClAromatic selective4Temperature selectiveHigh temperature
Zinc BromideDCM, RTSecondary selectiveN/AMild conditionsStoichiometric

Lewis acid catalysis using zinc bromide in dichloromethane provides selective deprotection capabilities, particularly for secondary tert-butoxycarbonyl groups while leaving primary tert-butoxycarbonyl groups intact [29]. This selectivity enables sequential protection and deprotection strategies in complex synthetic sequences [29]. The mild reaction conditions preserve sensitive functional groups and minimize epimerization risks [29].

Montmorillonite K10 clay catalysis offers temperature-dependent selectivity for aromatic versus aliphatic tert-butoxycarbonyl groups [29]. At elevated temperatures around 80 degrees Celsius, aromatic tert-butoxycarbonyl amines undergo selective cleavage while aliphatic counterparts remain protected [29]. This clay-based system provides an environmentally benign alternative to traditional acid-mediated deprotection methods [29].

Enzymatic resolution approaches have gained attention for producing enantiomerically pure tert-butoxycarbonyl amino acids [12]. These biocatalytic methods utilize stereoselective enzymes to achieve high enantiomeric excess while operating under mild aqueous conditions [12]. The enzymatic approach proves particularly valuable for large-scale production where chirality requirements are stringent [12].

Continuous Flow Synthesis Optimization

Continuous flow synthesis represents a paradigm shift in tert-butoxycarbonyl-L-serine production, offering superior heat and mass transfer, enhanced safety, and improved process control compared to traditional batch methods [10] [15]. Flow chemistry enables precise temperature control above solvent boiling points through integration of back-pressure regulators, facilitating high-temperature chemistry that would be impractical in batch reactors [10].

Thermal deprotection of tert-butoxycarbonyl groups in continuous flow systems operates effectively at temperatures between 150 and 300 degrees Celsius [10] [32]. The mechanism involves thermal fragmentation leading to formation of the free amine via carbamic acid intermediate, with concurrent generation of isobutylene and carbon dioxide [32]. Stainless steel coil reactors provide optimal heat transfer characteristics and chemical compatibility for these high-temperature applications [10].

Table 3: Continuous Flow Synthesis Optimization Parameters

ParameterOptimal RangeDeprotection EfficiencySelectivityEnergy Requirements
Temperature Range150-300°C95%HighHigh
Pressure8 bar90%MediumMedium
Residence Time10-30 min92%HighMedium
Flow Rate0.1-1.0 mL/min88%MediumLow
Reactor TypeStainless steel coil94%HighMedium
SolventMeOH/Acetone96%HighLow

Solvent selection critically influences the efficiency of continuous flow tert-butoxycarbonyl protection and deprotection processes [10]. Methanol and trifluoroethanol demonstrate superior performance, although deprotection can be accomplished in solvents of varying polarities [10]. The methanol-acetone mixture provides optimal solvation while maintaining low energy requirements for heating and pressurization [10].

Residence time optimization balances reaction completion with throughput considerations [10]. Extended residence times of 10 to 30 minutes ensure complete conversion while maintaining practical production rates [10]. The continuous nature of flow systems enables steady-state operation with consistent product quality and minimal batch-to-batch variation [15].

Telescoped synthesis sequences combining multiple chemical transformations in continuous flow offer significant advantages for complex synthetic routes [10]. Sequential selective deprotection followed by coupling reactions can be accomplished without isolation of intermediates, reducing overall process complexity and improving atom economy [10]. These integrated approaches prove particularly valuable for peptide synthesis applications where multiple protection and deprotection steps are required [15].

Process intensification through microreactor technology enables enhanced mixing and heat transfer at the microscale . These systems support higher reaction temperatures and shorter residence times while maintaining excellent selectivity and yield . The compact reactor design facilitates modular scale-up approaches and reduces capital investment requirements .

Case Study: Industrial-Scale Synthesis from CN104326943A Patent

The CN104326943A patent describes a comprehensive methodology for industrial-scale production of tert-butoxycarbonyl-L-serine that addresses key limitations of existing synthetic approaches [4]. This patented process emphasizes cost reduction, operational simplicity, safety enhancement, and environmental sustainability while achieving high yields and product purity suitable for commercial applications [4].

The methodology employs a systematic approach beginning with dissolution of L-serine in aqueous sodium carbonate or sodium bicarbonate solution at concentrations between 0.005 and 0.010 molar per liter [4]. The reaction pH is maintained between 10 and 12 to ensure optimal reactivity while minimizing side reactions [4]. Di-tert-butyl dicarbonate addition occurs in controlled batches rather than single addition, allowing for better temperature control and reaction monitoring [4].

Table 4: Industrial Scale Synthesis Data from CN104326943A Patent

ScaleL-Serine Input (g)Boc2O Required (g)Base UsedReaction Time (h)Final Yield (%)Product Quality (%)Cost Efficiency
Laboratory (25g)18.125Na2CO31590.1599+High
Pilot (1kg)10001381NaHCO32195.7999+Very High
Industrial Projection1000013810NaHCO318-2493-9698-99Optimal

The laboratory-scale demonstration utilizes 18.1 grams of L-serine with 25 grams of di-tert-butyl dicarbonate in 200 milliliters of 0.010 molar per liter sodium carbonate solution [4]. The reaction proceeds through three sequential additions of di-tert-butyl dicarbonate over a total reaction time of 15 hours, achieving a yield of 90.15 percent [4]. Product isolation involves extraction with petroleum ether to remove impurities, followed by acidification and re-extraction with tetrahydrofuran [4].

Pilot-scale operations demonstrate the scalability of the methodology using 1 kilogram of L-serine with proportionally scaled reagent quantities [4]. The use of sodium bicarbonate at 0.008 molar per liter concentration provides improved yields of 95.79 percent while maintaining excellent product purity [4]. Extended reaction time of 21 hours ensures complete conversion at the larger scale while maintaining temperature control [4].

The industrial projection indicates potential for production at the 10-kilogram scale with yields between 93 and 96 percent [4]. Economic analysis suggests optimal cost efficiency at this scale due to improved reagent utilization and reduced per-unit processing costs [4]. The methodology's environmental advantages include use of non-toxic, non-hazardous reagents and generation of minimal waste streams [4].

Process safety considerations include proper ventilation for carbon dioxide evolution and appropriate materials of construction for alkaline conditions [4]. The absence of organic solvents in the reaction phase reduces fire and explosion hazards while simplifying waste treatment requirements [4]. Quality control measures ensure consistent product specifications meeting pharmaceutical and research grade standards [4].

Table 5: Economic Analysis of Different Production Methods

MethodRaw Material Cost ($/kg)Energy Cost ($/kg)Labor Cost ($/kg)Equipment CostEnvironmental ImpactScalability
Traditional Batch150-20020-3030-50MediumMediumGood
Continuous Flow140-18040-6015-25HighLowExcellent
Industrial Patent120-15015-2520-30LowLowExcellent
Green Catalytic160-22010-2025-40MediumVery LowLimited

The patent methodology demonstrates significant cost advantages through reduced raw material consumption and simplified processing equipment requirements [4]. Energy costs remain low due to ambient temperature operation and elimination of high-temperature processing steps [36]. Labor requirements are minimized through process simplification and reduced purification complexity [4].

Scale-up considerations include reactor design for effective mixing at larger volumes and heat removal capacity for exothermic reactions [36]. The aqueous-based system simplifies materials of construction requirements compared to organic solvent-based processes [4]. Process development activities should focus on optimization of addition rates, temperature control, and product isolation efficiency [36].

XLogP3

-0.1

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 4 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 4 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3262-72-4

Wikipedia

(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Dates

Modify: 2023-08-15

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